molecular formula C14H13F3N4O B6781344 N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B6781344
M. Wt: 310.27 g/mol
InChI Key: UQVROUJEHGKTJV-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with an indazole moiety that is partially hydrogenated.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-7-18-4-3-10(11)13(22)20-9-2-1-8-6-19-21-12(8)5-9/h3-4,6-7,9H,1-2,5H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVROUJEHGKTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)C3=C(C=NC=C3)C(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.

    Indazole Formation: The indazole moiety is synthesized separately, often through cyclization reactions involving hydrazines and ketones or aldehydes.

    Coupling Reaction: The pyridine and indazole fragments are then coupled using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to further hydrogenate the indazole ring or reduce other functional groups.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated indazole rings.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the indazole moiety can interact with specific active sites. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-methylpyridine-4-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-chloropyridine-4-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-3-(trifluoromethyl)pyridine-4-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and potential therapeutic applications.

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